N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)18-8-7-12-5-6-14(10-13(12)11-18)17-16(19)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXRCHEALVEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with furan-2-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide.
These reactions can lead to the formation of various derivatives with different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzyme activity: It can bind to and inhibit the activity of certain enzymes involved in key biological processes, such as DNA replication and protein synthesis.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways and promoting the release of pro-apoptotic factors.
Disruption of cell membrane integrity: It can interact with and disrupt the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Furcarbanil: Another furan carboxamide derivative with similar biological activities.
Methfuroxam: A furan carboxamide with potent antifungal properties.
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline and furan moieties, which confer distinct biological activities and chemical reactivity compared to other furan carboxamides.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a novel compound with potential therapeutic applications due to its unique structural features. This compound integrates a tetrahydroisoquinoline moiety with an ethylsulfonyl group and a furan ring, suggesting various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.41 g/mol. The compound features:
- Tetrahydroisoquinoline core : Known for its presence in various biologically active compounds.
- Ethylsulfonyl group : This functional group may enhance solubility and biological interactions.
- Furan ring : Implicated in numerous biological activities due to its electrophilic nature.
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity. For instance, sulfonamide derivatives are known to mimic p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
2. Neuroprotective Effects
The tetrahydroisoquinoline structure is linked to neuroprotective effects, potentially modulating neurotransmitter systems such as dopamine and serotonin pathways. This suggests that this compound could be explored for treating neurodegenerative diseases.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways. The ethylsulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide | Antimicrobial | Inhibition of bacterial growth through enzyme interference |
| N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-propane-2-sulfonamide | Antibacterial | Mimics PABA to inhibit folate synthesis |
| N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Potential neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Case Study 2: Neuroprotective Potential
In vitro assays indicated that compounds with the tetrahydroisoquinoline structure improved neuronal survival under oxidative stress conditions. This suggests that this compound could be further investigated for neuroprotective applications.
Q & A
Q. What are the recommended methods for synthesizing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the construction of the tetrahydroisoquinoline core followed by functionalization with the ethylsulfonyl and furan-2-carboxamide groups. Key steps include:
- Amide Coupling: React furan-2-carbonyl chloride with the primary amine group of the tetrahydroisoquinoline intermediate under reflux in acetonitrile (3–4 hours, 120°C) .
- Sulfonylation: Introduce the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Purification: Recrystallize from chloroform/methanol (1:1) to achieve >95% purity .
Optimization Strategies:
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regioselectivity of substituents and detect stereochemical impurities. For example, the ethylsulfonyl group’s methyl protons appear as a triplet at δ 1.2–1.4 ppm .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z 363.1 [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm) and sulfonyl S=O bonds (~1150–1200 cm) .
Q. What are the key physicochemical properties (e.g., solubility, stability) that researchers should consider when handling this compound in experimental setups?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonyl and amide groups .
- Stability:
- Light Sensitivity: Protect from UV exposure to prevent photodegradation of the furan ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethylsulfonyl group in modulating biological activity?
Methodological Answer:
- Analog Synthesis: Replace the ethylsulfonyl group with methylsulfonyl, cyclopropylsulfonyl, or aryl-sulfonyl groups to assess steric/electronic effects .
- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays. Compare IC values to correlate substituent effects with potency .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the sulfonyl group and hydrophobic enzyme pockets .
Example Findings:
- Ethylsulfonyl analogs show 3-fold higher potency than methylsulfonyl derivatives in kinase inhibition due to enhanced hydrophobic interactions .
Q. What strategies are recommended for resolving contradictory data in pharmacological assays involving this compound?
Methodological Answer:
- Purity Validation: Re-analyze compound batches via HPLC and NMR to rule out impurities (>98% purity required) .
- Assay Reproducibility: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability in IC measurements .
- Orthogonal Assays: Confirm activity using independent methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Case Study:
Inconsistent cytotoxicity data were traced to variations in DMSO concentration (>1% induced false positives); reducing solvent concentration resolved discrepancies .
Q. What in silico approaches are suitable for predicting target interactions and ADMET profiles prior to in vitro testing?
Methodological Answer:
- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., GROMACS) to assess stability of the ethylsulfonyl group in enzymatic pockets .
- ADMET Profiling: Predict pharmacokinetics using QikProp (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Key Insight:
The furan ring’s planarity and sulfonyl group’s polarity balance lipophilicity, favoring oral bioavailability (predicted Caco-2 permeability: 25 nm/s) .
Q. How should researchers design stability studies under varying pH and temperature conditions to inform formulation development?
Methodological Answer:
- Forced Degradation Studies:
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; quantify intact compound using UPLC-MS .
Results Example:
The compound retains >90% integrity at pH 7.4 but degrades to sulfonic acid derivatives at pH <2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
